Product packaging for 8,10,12-trimethylbenzo[a]acridine(Cat. No.:CAS No. 51787-43-0)

8,10,12-trimethylbenzo[a]acridine

Cat. No.: B13961955
CAS No.: 51787-43-0
M. Wt: 271.4 g/mol
InChI Key: NTKONJVWYHNEEK-UHFFFAOYSA-N
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Description

8,10,12-Trimethylbenzo[a]acridine ( 51787-43-0) is an organic compound with the molecular formula C₂₀H₁₇N and a molecular weight of 271.4 g/mol . This compound belongs to the acridine family, a class of nitrogen heterocycles known for a semi-planar structure that enables interaction with various biological molecules . Researchers are interested in acridine derivatives due to their broad spectrum of reported biological activities. The planar ring structure allows these compounds to act as DNA intercalators . Acridine derivatives have been investigated for their potential as anticancer agents, with some analogues functioning as topoisomerase or telomerase inhibitors . Specific acridine compounds have shown efficacy in clinical studies for their antitumour properties . Beyond oncology research, acridine derivatives have also demonstrated in vitro and in vivo activity against parasitic organisms such as Leishmania donovani , where they inhibit the incorporation of thymidine and cause ultrastructural alterations . The core acridine scaffold is also found in various naturally occurring alkaloids, which have been studied for antimicrobial and other pharmacological effects . This compound is provided for research purposes as part of ongoing explorations into the properties and applications of polycyclic aromatic compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N B13961955 8,10,12-trimethylbenzo[a]acridine CAS No. 51787-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51787-43-0

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

8,10,12-trimethylbenzo[a]acridine

InChI

InChI=1S/C20H17N/c1-12-10-13(2)20-17(11-12)14(3)19-16-7-5-4-6-15(16)8-9-18(19)21-20/h4-11H,1-3H3

InChI Key

NTKONJVWYHNEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 8,10,12 Trimethylbenzo a Acridine and Its Congeners

Foundational Approaches to Acridine (B1665455) Core Construction

The construction of the fundamental acridine ring system has been historically achieved through several classical named reactions. These methods, while foundational, often require harsh conditions but remain relevant in modern organic synthesis.

Classical Named Reactions in Acridine Synthesis

Two of the most prominent classical methods for acridine synthesis are the Bernthsen and Friedländer syntheses.

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C). youtube.comwikipedia.org The reaction time can be lengthy, often up to 24 hours. wikipedia.org For instance, the reaction of diphenylamine (B1679370) with formic acid yields the parent acridine. wikipedia.org The use of other carboxylic acids leads to 9-substituted acridines. wikipedia.org While effective, this method can result in poor yields. youtube.com The use of polyphosphoric acid can lower the reaction temperature, but often with a further decrease in yield. wikipedia.org

The Friedländer synthesis offers another route to acridines. In this method, a 2-aminobenzaldehyde (B1207257) or a related ketone is condensed with a compound containing an enolizable methylene (B1212753) group. researchgate.netwikipedia.org For example, treating a salt of anthranilic acid with cyclohex-2-enone at 120°C can produce 9-methylacridine. pharmaguideline.comptfarm.pl This versatile reaction can be catalyzed by acids or bases and is applicable to the synthesis of a wide range of nitrogen-containing heterocycles. researchgate.net

Reaction NameReactantsCatalystConditionsProduct
Bernthsen Acridine Synthesis Diarylamine, Carboxylic AcidZinc Chloride200-270 °C, 24 hrs9-substituted Acridine
Friedländer Synthesis 2-aminobenzaldehyde/ketone, Compound with enolizable methyleneAcid or BaseVariesAcridine derivative

Mechanistic Principles Governing Acridine Ring Formation

The mechanism of the Bernthsen synthesis begins with the reaction between the carboxylic acid and zinc chloride to form an acyl chloride. youtube.com The diarylamine then attacks the activated carbonyl group of the acyl chloride. youtube.com Subsequent cyclization and aromatization steps, involving dehydration, lead to the formation of the 9-substituted acridine. youtube.com

The Friedländer synthesis can proceed through two primary mechanistic pathways. In the first, an aldol-type condensation occurs between the 2-aminoaryl carbonyl compound and the enolizable methylene compound, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol (B89426) reaction and subsequent elimination of water to form the quinoline (B57606) or acridine ring. wikipedia.org

Advanced Synthetic Routes to Benzo[a]acridine Skeletons

To overcome the limitations of classical methods and to access more complex structures like benzo[a]acridines, a variety of advanced synthetic strategies have been developed. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance.

One-Pot Multi-component Condensation Reactions for Annulated Systems

One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex heterocyclic systems, including benzo[a]acridines. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a cascade manner, which is both atom- and step-economical. nih.gov For example, the synthesis of benzo[c]acridine derivatives has been achieved through a three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone. researchgate.netscielo.org.mxredalyc.org Various catalysts, including sulfonic acid functionalized SBA-15, have been employed to promote these reactions, often under solvent-free conditions. researchgate.netscielo.org.mxredalyc.org These methods are considered green and environmentally friendly. researchgate.netscielo.org.mxredalyc.org

Starting MaterialsCatalystConditionsProduct
Aromatic aldehyde, 1-naphthylamine, DimedoneSulfonic acid functionalized SBA-15Solvent-freeBenzo[c]acridine derivative
2-hydroxynaphthalene-1,4-dione, Aromatic aldehydes, Aromatic aminesp-Toluene sulphonic acidVaries7-arylbenzo[c]acridine-5,6-dione

Transition Metal-Catalyzed Domino Synthesis and C–H Functionalization

Direct C-H functionalization has become a significant strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds by transforming a C-H bond. acs.orgrsc.org While the C-H bonds in the acridine ring system have been challenging to functionalize due to the lack of activated C-H bonds adjacent to the nitrogen atom, protocols for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions using organozinc reagents have been described. nih.gov

Intramolecular Cyclization Reactions for Benzo[a]acridine Formation

Intramolecular cyclization reactions provide a powerful and direct route to construct the benzo[a]acridine skeleton. A concise and efficient method for the synthesis of a wide range of acridine derivatives involves the zinc chloride-promoted intramolecular cyclization of readily available o-arylaminophenyl Schiff bases. nih.govacs.org Another approach involves the intramolecular cyclization of Morita-Baylis-Hillman acetates derived from 2-chloro-quinoline-3-carbaldehydes with active methylene compounds to construct acridine derivatives. researchgate.net Furthermore, the synthesis of benzo[a]carbazole derivatives, which share a similar structural framework, has been achieved via the intramolecular cyclization of an intermediate formed from a multicomponent reaction, using a solid acidic catalyst. rsc.org

PrecursorCatalyst/PromoterProduct
o-Arylaminophenyl Schiff baseZinc ChlorideAcridine derivative
Morita-Baylis-Hillman acetate (B1210297) of 2-chloro-quinoline-3-carbaldehyde-Acridine derivative
3-Cyanoacetamide pyrrole (B145914) intermediateSolid acidic catalystBenzo[a]carbazole derivative

Regioselective Functionalization and Methylation Strategies for 8,10,12-trimethylbenzo[a]acridine

The precise placement of methyl groups on the benzo[a]acridine framework is a significant synthetic challenge, requiring careful selection of starting materials and reaction conditions.

Methods for Introducing Methyl Substituents onto the Polycyclic System

The most plausible and direct method for synthesizing this compound is through a variation of the Friedländer annulation. prepchem.comprepchem.comacs.org This classical and versatile reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acidic or basic catalysis. researchgate.netwikipedia.org

For the specific target compound, a logical approach would involve the acid-catalyzed condensation of 2-amino-1-naphthaldehyde (B15071716) with 3,4,5-trimethylcyclohexanone (B8463665). The numbering of the final benzo[a]acridine system dictates the required substitution pattern of the precursors. The cyclohexanone (B45756) ring, upon condensation and subsequent aromatization, will form the new pyridine (B92270) ring fused to the naphthalene (B1677914) system.

An alternative, yet equally viable, Friedländer approach would be the reaction of 2,4,6-trimethylaniline (B148799) with a suitable β-keto-aldehyde or ketone derived from naphthalene. However, the synthesis and regiochemical control of the naphthalene precursor could be more complex.

Direct methylation of the parent benzo[a]acridine is generally not a viable strategy for obtaining a specific isomer like the 8,10,12-trimethyl derivative. Electrophilic substitution on the acridine ring system typically occurs at positions 2 and 7, making it difficult to control the introduction of methyl groups at the desired locations. researchgate.net

Below is a table outlining a proposed synthetic strategy based on the Friedländer synthesis.

Table 1: Proposed Friedländer Synthesis for this compound

Reactant 1 Reactant 2 Catalyst Proposed Conditions Product

Note: The synthesis of the precursor 3,4,5-trimethylcyclohexanone is a non-trivial step and would likely involve multiple synthetic transformations. prepchem.com

Control of Regioselectivity in Acridine Derivatization

The regioselectivity of the final product in a Friedländer synthesis is intrinsically controlled by the substitution patterns of the initial reactants. researchgate.net To achieve the this compound structure, the methyl groups must be strategically placed on the cyclohexanone precursor.

In the proposed reaction between 2-amino-1-naphthaldehyde and 3,4,5-trimethylcyclohexanone, the orientation of the condensation is critical. The reaction proceeds via the formation of an enamine or enol from the ketone, which then attacks the carbonyl group of the aldehyde, or via the initial formation of a Schiff base followed by an intramolecular aldol-type condensation. prepchem.comwikipedia.org The regiochemical outcome is determined by which α-carbon of the ketone forms the new bond with the aromatic ring.

The use of a pre-functionalized, specifically substituted ketone like 3,4,5-trimethylcyclohexanone is the most effective strategy to ensure the desired regiochemical outcome. The inherent structure of the reactants directs the cyclization to form the single desired isomer. This circumvents the significant challenges associated with controlling regioselectivity in post-synthesis functionalization of the parent benzo[a]acridine ring system. researchgate.net The development of catalytic systems, including the use of ligands, can also play a crucial role in directing the regioselectivity of annulation reactions in related heterocyclic syntheses. researchgate.netlibretexts.org

Reaction Mechanism Elucidation in Benzo[a]acridine Synthesis

The mechanism of the Friedländer synthesis has been extensively studied, and these principles can be applied to the proposed synthesis of this compound. researchgate.netyoutube.com

Computational and Experimental Analysis of Reaction Intermediates

The proposed mechanism involves the following key steps:

Aldol Condensation Pathway:

An initial acid-catalyzed aldol addition between the enol of 3,4,5-trimethylcyclohexanone and the protonated carbonyl of 2-amino-1-naphthaldehyde.

Dehydration of the resulting aldol adduct to yield an α,β-unsaturated ketone.

Intramolecular conjugate addition of the amino group to the enone system.

A final dehydration step leads to the aromatization of the newly formed ring, yielding the benzo[a]acridine product.

Schiff Base Pathway:

Initial reaction between the amino group of 2-amino-1-naphthaldehyde and the carbonyl group of 3,4,5-trimethylcyclohexanone to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form a Schiff base (iminium ion).

Tautomerization of the Schiff base to form an enamine.

An intramolecular electrophilic attack from the enamine onto the naphthalene ring, followed by a dehydration/aromatization step to furnish the final product. prepchem.com

Computational studies on related systems could provide insights into the transition state energies and the stability of intermediates, confirming the most likely pathway. acs.org

Kinetic and Thermodynamic Factors Influencing Synthetic Pathways

The Friedländer synthesis is generally considered to be under thermodynamic control, especially when conducted at higher temperatures with long reaction times. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.comopenstax.org The formation of the highly stable, conjugated aromatic benzo[a]acridine system is the primary driving force for the reaction.

Kinetic Product vs. Thermodynamic Product: In some instances of Friedländer-type reactions, a kinetically favored product may form faster at lower temperatures, while the more stable thermodynamic product predominates at higher temperatures where the initial products can revert to intermediates and equilibrate. youtube.com For the synthesis of this compound, the thermodynamic product is the fully aromatized heterocycle.

Role of the Catalyst: The use of an acid catalyst is crucial for lowering the activation energy of several steps in the reaction, including the initial condensation and the subsequent dehydration steps. acs.org Without a catalyst, the reaction would require significantly higher temperatures and would likely be much slower.

Reaction Conditions: The choice of solvent and temperature can influence the reaction rate and yield. Typically, refluxing in a solvent like ethanol (B145695) or toluene (B28343) provides sufficient energy to overcome the activation barriers and drive the reaction towards the thermodynamically favored product. acs.org

Advanced Spectroscopic and Structural Characterization of 8,10,12 Trimethylbenzo a Acridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

A complete NMR analysis is fundamental for the unambiguous structural elucidation of a complex organic molecule like 8,10,12-trimethylbenzo[a]acridine. However, the necessary experimental data to perform such an analysis is not currently available in the public domain.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the polycyclic core and the protons of the three methyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating nature of the methyl groups and the anisotropic effects of the fused ring system. The methyl protons would likely appear as singlets in the aliphatic region of the spectrum. However, without experimental data, the precise chemical shifts and coupling constants (J) remain unknown.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom in the this compound structure would produce a distinct resonance. The chemical shifts of the carbons bearing the methyl groups, as well as the other aromatic carbons, would be essential for a complete assignment. This empirical data is not currently documented in accessible literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic regions.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between different parts of the molecule, including the placement of the methyl groups relative to the aromatic protons.

The absence of any of these 2D NMR datasets for this compound makes a detailed structural assignment impossible at this time.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system. The specific frequencies of these bands would be unique to the molecule's structure. No such experimental IR spectrum has been found in the public domain.

Raman Spectroscopy (if applicable to specific research context)

Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for the non-polar bonds of the aromatic system. It would be especially useful for characterizing the vibrations of the carbon skeleton. As with the other spectroscopic techniques, no Raman data for this compound is currently available.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical behavior of this compound is governed by its extended π-conjugated system, which is characteristic of the benzo[a]acridine chromophore. Electronic spectroscopy provides fundamental information on how the molecule interacts with light.

The UV-Vis absorption spectrum of acridine (B1665455) derivatives is characterized by transitions within the aromatic system. researchgate.net The parent compound, acridine, exhibits an absorption peak around 244 nm. aatbio.com For benzo[a]acridine and its derivatives, the extended conjugation typically results in a shift of absorption bands to longer wavelengths (a bathochromic shift). The absorption spectra arise from π-π* transitions within the fused ring system. researchgate.net The relative energies of these transitions can be sensitive to the polarity of the solvent environment. researchgate.net

Absorption spectroscopy is a primary technique used to study the interactions between acridine-based compounds and biological macromolecules like DNA. researchgate.net The binding of these molecules to DNA can cause changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), indicating an interaction like intercalation between the planar acridine structure and DNA base pairs. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Acridine Chromophores Note: Specific data for this compound is not readily available in the provided sources. This table represents typical values for the parent acridine chromophore.

Compound Peak Absorption (λmax) Transition Type
Acridine ~244 nm aatbio.com π-π*

Compounds in the benzo[a]acridine class are known for their fluorescent properties. ontosight.ai The planar structure and extensive electron delocalization allow for efficient emission of light after excitation. The photophysical properties, including fluorescence, of benzo[a]acridine derivatives are often highly sensitive to the surrounding environment, such as solvent polarity, hydrogen-bonding capability, and pH. rsc.orgresearchgate.net This sensitivity makes them valuable as potential fluorescent probes for studying biological systems. ontosight.airsc.org

Derivatives of benzo[a]acridine can serve dual roles as both pH-sensitive fluorescent probes and as "phototriggers" that can release other molecules upon irradiation with UV light. rsc.orgresearchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter investigated in these studies. For instance, some polycyclic acridine derivatives have been synthesized to achieve high quantum yields. nih.gov The large, rigid, and planar surface area of these molecules facilitates their interaction with cellular components, and their fluorescence can be used for applications like cell imaging. researchgate.net

Table 2: General Fluorescence Characteristics of Benzo[a]acridine Derivatives

Property Observation Significance
Emission Wavelength Varies with solvent and substitution; often in the blue-violet region. Indicates sensitivity to the local environment. rsc.orgresearchgate.net
Quantum Yield (ΦF) Can be high, depending on the specific structure and medium. nih.gov Determines the brightness and utility as a fluorescent probe.

| Environmental Sensitivity | Fluorescence is highly dependent on solvent polarity, H-bonding, and pH. rsc.orgresearchgate.net | Allows the compound to be used as a sensor for environmental changes. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. The chemical formula for this compound is C22H19N. ontosight.ai

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For this compound, the molecular ion peak would be expected at an m/z value corresponding to the mass of C22H19N. The fragmentation of this ion provides clues to the molecule's structure. A common fragmentation pathway for aromatic compounds with methyl groups is the loss of a methyl radical (•CH3), resulting in a prominent [M-15]+ peak. docbrown.info Subsequent fragmentations could involve the loss of hydrogen atoms or other neutral species.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
Molecular Ion [M]+• [C22H19N]+• 297.15 The intact molecule minus one electron.
[M-15]+ [C21H16N]+ 282.13 Loss of a methyl group (CH3) from the molecular ion. docbrown.info

| [M-1]+ | [C22H18N]+ | 296.14 | Loss of a hydrogen atom from the molecular ion. |

Electron Spin Resonance (ESR) Spectroscopy in Radical Research

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or molecules in a triplet state. nsu.ru While the ground state of this compound is not a radical, ESR can be used to study its radical ions (formed by oxidation or reduction) or its photoexcited triplet state. nih.govresearchgate.net

ESR spectra provide information about the g-value and hyperfine coupling constants. The g-value is characteristic of the radical's electronic environment. nsu.ru Hyperfine couplings arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H and the ¹⁴N atom in the acridine core. researchgate.netutexas.edu The splitting pattern and magnitude of these couplings reveal the distribution of the unpaired electron's spin density across the molecule. researchgate.net For example, in the ESR spectrum of the acridine triplet state, hyperfine structure due to the nitrogen nucleus is clearly observed. researchgate.net

Table 4: Key Parameters from a Hypothetical ESR Study of an this compound Radical

Parameter Information Provided
g-value Characteristic of the electronic structure of the paramagnetic species. nsu.ru
Hyperfine Coupling Constant (a) Measures the strength of the interaction between the unpaired electron and a specific nucleus (e.g., aN for nitrogen, aH for hydrogen). utexas.edu

| Splitting Pattern | Reveals the number and type of nuclei interacting with the unpaired electron (e.g., a 1:1:1 triplet for a single ¹⁴N nucleus). researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation (where available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. mdpi.com This technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found in the provided search results, studies on related substituted polycyclic aromatic hydrocarbons, such as 1,12-dimethylbenz[a]anthracene, demonstrate the power of this method. nih.gov In such crowded systems, steric strain between adjacent methyl groups and hydrogen atoms can cause significant distortions from planarity. nih.gov For example, the benzo ring in 1,12-dimethylbenz[a]anthracene is inclined significantly relative to the other rings, and the methyl carbons are displaced from the mean molecular plane. nih.gov

Should a crystal structure of this compound be determined, it would reveal the precise degree of planarity of the benzo[a]acridine system and the specific conformations adopted to relieve steric strain from the three methyl groups. This information is crucial for understanding how the molecule packs in the solid state and how its shape influences its biological and material properties. The synthesis and characterization of other acridine derivatives have successfully employed single-crystal X-ray diffraction to confirm their molecular structures. nih.govunison.mx

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific computational or theoretical investigations focused on the chemical compound this compound could be identified.

While general computational methodologies for analyzing molecules of this class are well-established, and research exists for the parent compound, benzo[a]acridine, and other substituted acridine derivatives, specific data for the 8,10,12-trimethyl isomer appears to be absent from the public research domain.

This prevents a detailed analysis as requested, which would include:

Quantum Chemical Calculations: Specific data on the molecular geometry, energy landscapes, Frontier Molecular Orbitals (HOMO-LUMO), and predicted reaction sites based on electrostatic potential for this compound are not available.

Molecular Dynamics and Conformational Analysis: There are no published simulations detailing the conformational flexibility, stability, or interactions of this specific compound with solvents or other molecules.

The absence of such dedicated studies means that any attempt to generate the requested in-depth article would be speculative and not based on scientifically validated findings for this particular molecule.

Researchers in the field of computational chemistry often select compounds for study based on specific criteria, such as known biological activity, environmental relevance, or potential for materials science applications. It is possible that this compound has not yet been prioritized for such detailed theoretical investigation.

Therefore, the following article, as outlined in the user's request, cannot be generated at this time due to the lack of specific research data for this compound.

Computational and Theoretical Investigations of 8,10,12 Trimethylbenzo a Acridine

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively.

Predictive QSAR models for the biological activity of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, such as benzo[a]acridines, are of significant interest, particularly concerning their carcinogenic potential. nih.govtandfonline.comresearchgate.net These models are built upon the calculation of a wide array of molecular descriptors that quantify various aspects of the molecular structure.

For aza-PAHs like 8,10,12-trimethylbenzo[a]acridine, the development of a predictive QSAR model for a specific biological endpoint, such as cytotoxicity or mutagenicity, would involve the following general steps:

Dataset Assembly: A series of benzo[a]acridine derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A diverse set of molecular descriptors would be calculated for each compound in the series. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Quantifying the electron distribution (e.g., dipole moment, partial charges, frontier molecular orbital energies).

Quantum-chemical descriptors: Obtained from quantum mechanical calculations (e.g., heat of formation, specific atom-centered charges).

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity. acs.org The predictive power of the model is then rigorously validated using internal and external validation techniques.

While no specific QSAR models for this compound are publicly available, studies on related methylated benz[c]acridines have shown that the electronic properties of specific regions of the molecule, such as the bay-region and the L-region, are critical in determining their carcinogenic activity. tandfonline.com For instance, a high electron density in the bay-region and a low reactivity in the L-region have been correlated with increased carcinogenicity. tandfonline.com The introduction of methyl groups, as in this compound, would be expected to modulate these electronic properties through inductive and hyperconjugative effects, thereby influencing its biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of PAHs and Aza-PAHs

Descriptor CategoryExamplesPotential Relevance to this compound
Topological Wiener Index, Randić IndexCharacterizes molecular branching and size.
Geometrical Molecular Surface Area, Molecular VolumeRelates to steric interactions and transport properties.
Electronic Dipole Moment, HOMO/LUMO EnergiesInfluences intermolecular interactions and reactivity.
Quantum-Chemical Heat of Formation, Atomic ChargesProvides insights into stability and sites of electrophilic/nucleophilic attack.

This table presents a generalized list of descriptors. The specific descriptors relevant to the biological activity of this compound would need to be determined through a dedicated QSAR study.

The photophysical properties of acridine (B1665455) derivatives are of great interest for applications in sensing, imaging, and materials science. mdpi.com QSPR models can be developed to correlate the structural features of these molecules with their photophysical attributes, such as absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.

For this compound, the key structural features influencing its photophysical properties would be the extended π-conjugated system of the benzo[a]acridine core and the presence of the three methyl groups. The position and nature of substituents on the acridine ring are known to significantly affect the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission characteristics.

Computational studies on substituted acridines have shown that:

Electron-donating groups, such as methyl groups, can lead to a red-shift (shift to longer wavelengths) in the absorption and emission spectra.

The solvent environment plays a crucial role, with more polar solvents often inducing shifts in the spectral properties due to differential stabilization of the ground and excited states. nih.govnih.govacs.orgresearchgate.net

A hypothetical QSPR study on a series of alkyl-substituted benzo[a]acridines could reveal a quantitative relationship between descriptors encoding the electronic and steric effects of the substituents and the observed photophysical properties.

Table 2: Predicted Influence of Trimethyl Substitution on Photophysical Properties of Benzo[a]acridine

Photophysical PropertyExpected Influence of 8,10,12-Trimethyl SubstitutionRationale
Absorption Maximum (λ_abs) Red-shift compared to unsubstituted benzo[a]acridineElectron-donating effect of methyl groups raises the HOMO energy level.
Emission Maximum (λ_em) Red-shift compared to unsubstituted benzo[a]acridineStabilization of the excited state by methyl groups.
Fluorescence Quantum Yield (Φ_f) May increase or decreaseDependent on the interplay between radiative and non-radiative decay pathways, which can be influenced by the substituents.
Fluorescence Lifetime (τ_f) May be alteredChanges in the rates of radiative and non-radiative decay processes affect the lifetime of the excited state.

These are general predictions based on established principles of photophysics. Actual values would require experimental measurement and specific computational modeling.

Theoretical Studies on Aromaticity and Resonance Stabilization

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of delocalized π-electrons. Theoretical methods are essential for quantifying the aromaticity of complex polycyclic systems like this compound.

One of the most widely used computational methods to assess aromaticity is the Nucleus-Independent Chemical Shift (NICS). nih.govacs.orggithub.iokiku.dkresearchgate.net NICS values are calculated at specific points in space, typically at the center of a ring, to probe the magnetic shielding arising from the π-electron delocalization. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic compounds like benzo[a]acridines. researchgate.netscielo.org.mxcolab.wsrsc.org By mapping the potential energy surface of a reaction, computational chemists can identify intermediates, and more importantly, characterize the structure and energy of transition states, which are the energetic barriers that control the reaction rate.

The synthesis of the benzo[a]acridine skeleton typically involves cycloaddition and cyclization reactions. nih.govbeilstein-journals.org For instance, a plausible synthetic route could involve the reaction of a substituted naphthalene (B1677914) derivative with a substituted aniline (B41778) or a related nitrogen-containing compound.

A computational investigation into the formation of this compound would likely involve:

Proposing Plausible Reaction Pathways: Based on known organic reactions, several potential mechanisms for the formation of the target molecule would be outlined.

Locating Stationary Points: Using quantum mechanical methods like Density Functional Theory (DFT), the geometries of the reactants, products, any intermediates, and the transition states connecting them would be optimized.

Characterizing Transition States: Vibrational frequency analysis is performed to confirm that a located transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Exploration of Chemical Reactivity and Transformation Pathways of 8,10,12 Trimethylbenzo a Acridine

Electrophilic Aromatic Substitution Reactions on the Acridine (B1665455) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and orientation of substitution are profoundly influenced by the substituents already present on the ring.

Regioselectivity and Substituent Effects

The regioselectivity of EAS reactions on substituted aromatic rings is dictated by the electronic properties of the existing substituents. youtube.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which withdraw electron density, typically direct electrophiles to the meta position. youtube.com

In the case of 8,10,12-trimethylbenzo[a]acridine, the three methyl groups are activating substituents. Methyl groups are known to be ortho, para-directors due to their electron-donating inductive effect. youtube.com The nitrogen atom within the acridine ring system also influences the regioselectivity. The lone pair of electrons on the nitrogen can participate in resonance, affecting the electron density at various positions on the rings. The interplay between the activating methyl groups and the directing effect of the heterocyclic nitrogen atom governs the ultimate positions of electrophilic attack. The electron-donating nature of the methyl groups is expected to enhance the electron density at the ortho and para positions relative to their points of attachment, making these sites more susceptible to electrophilic attack.

The stability of the intermediate carbocation (arenium ion) formed during the reaction is a key determinant of the reaction pathway. For ortho and para attack on rings bearing electron-donating groups, the positive charge can be delocalized onto the carbon atom bearing the substituent, leading to a more stable intermediate. libretexts.org

Nitration, Halogenation, and Sulfonation Studies

Specific studies on the nitration, halogenation, and sulfonation of this compound are not extensively detailed in the public domain. However, general principles of EAS on related acridine and substituted aromatic systems provide a framework for predicting its reactivity.

Nitration: This reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.commdpi.com For this compound, the methyl groups would activate the benzo[a]acridine system towards nitration. The positions of nitration would be determined by the combined directing effects of the three methyl groups and the nitrogen atom.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring is another common EAS reaction. masterorganicchemistry.com Lewis acids are often used as catalysts to polarize the halogen molecule, making it more electrophilic. The activating nature of the methyl groups would facilitate halogenation.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid. While the presence of an SO₃H group can deactivate the ring towards further substitution, the initial reaction on this compound would be influenced by the activating methyl groups. rsc.org

Nucleophilic Reactions and Functional Group Transformations

Nucleophilic aromatic substitution (SNA) reactions on acridine derivatives are also of significant interest, often leading to the synthesis of novel compounds with diverse properties.

Reactions with Nitrogen and Oxygen Nucleophiles

The acridine nucleus can be susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or at the carbon atoms adjacent to the ring nitrogen. Research on related acridine systems has shown that reactions with nucleophiles such as amines and alkoxides can lead to the formation of new C-N and C-O bonds. researchgate.net For instance, studies on other acridine derivatives have demonstrated that nucleophiles can attack specific positions on the acridine ring, leading to substitution products. researchgate.net The reaction of nitroquinoline derivatives with nucleophiles highlights the potential for amination via nucleophilic displacement. nih.gov

Synthesis of Novel Derivatives via Nucleophilic Pathways

Oxidation and Reduction Chemistry

The oxidation and reduction of the this compound ring system can lead to significant structural and electronic modifications.

Oxidation: The oxidation of acridines can result in the formation of acridones. For example, the oxidation of a diphenylmethane (B89790) derivative is a key step in the synthesis of 3,6-diaminoacridone. researchgate.net The methyl groups on the this compound could also be susceptible to oxidation under certain conditions, potentially yielding carboxylic acid or alcohol derivatives.

Reduction: The reduction of nitro-substituted acridines is a common transformation. For instance, nitroquinolines can be readily reduced to the corresponding aminoquinolines using reagents like stannous chloride under mild conditions. nih.gov If this compound were to be nitrated, the resulting nitro derivative could likely be reduced to an amino derivative, providing a pathway to further functionalization.

Interactive Data Table: Predicted Reactivity of this compound

Reaction TypeReagentsPredicted Outcome
Electrophilic Nitration HNO₃, H₂SO₄Introduction of -NO₂ group(s) at activated positions
Electrophilic Halogenation Br₂, FeBr₃Introduction of -Br group(s) at activated positions
Electrophilic Sulfonation Fuming H₂SO₄Introduction of -SO₃H group(s) at activated positions
Nucleophilic Amination Amine nucleophilesPotential substitution at specific ring positions
Oxidation Oxidizing agentsFormation of acridone (B373769) or oxidation of methyl groups
Reduction (of a nitro derivative) SnCl₂, HClConversion of -NO₂ group to -NH₂ group

Selective Oxidation of the Acridine Core

The oxidation of acridines can proceed through various mechanisms, often targeting the nitrogen atom or the carbon atoms of the heterocyclic ring. While specific studies on the selective oxidation of this compound are not extensively detailed in the provided search results, general principles of acridine chemistry suggest that oxidation can lead to the formation of N-oxides or acridones. The presence of methyl groups at the 8, 10, and 12 positions can influence the electron density of the aromatic system, thereby affecting the regioselectivity and rate of oxidation.

In related acridine systems, oxidation can be a key step in modifying their electronic and photophysical properties. For instance, the basic oxidation forms of acridine itself involve transformations at the 9-position and the nitrogen atom. researchgate.net

Reduction of the Heterocyclic System

The reduction of the heterocyclic system in benzo[a]acridines can lead to the formation of dihydro and tetrahydro derivatives. These reactions effectively saturate parts of the heterocyclic ring, altering the planarity and electronic conjugation of the molecule. For instance, several dihydrobenz[a]acridines have been synthesized and evaluated for their biological activities. tmu.edu.tw The reduction can be achieved using various reducing agents, and the specific outcome often depends on the reaction conditions. The trimethyl substitution pattern in this compound would likely influence the steric accessibility of the heterocyclic ring to the reducing agent.

Photochemical Reactivity and Photoalkylation

The extended π-system of benzo[a]acridines makes them photochemically active. Upon absorption of light, they can be promoted to excited electronic states with distinct chemical reactivities.

Excited State Chemistry of Benzo[a]acridines

The excited state properties of acridine derivatives are a subject of significant research interest. nih.gov Upon photoexcitation, benzo[a]acridines can populate singlet and triplet excited states. The nature of these excited states, whether locally excited (LE) or involving charge-transfer (CT) character, dictates their subsequent photochemical pathways. researchgate.net For instance, studies on related polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) show that the excited state can react with molecular oxygen, leading to fluorescence quenching and the potential for photo-degradation. mdpi.com The excited state dynamics, including intersystem crossing from singlet to triplet states, are crucial in understanding their photochemical behavior. mdpi.com The dipole moments of acridine derivatives in their excited states are often higher than in their ground states, which can be explained by the nature of the excited state. nih.gov

Light-Induced Functionalization Reactions

Visible light can induce a variety of functionalization reactions in heterocyclic compounds. mdpi.com Photoinduced arylation of acridinium (B8443388) salts, for example, allows for the synthesis of C9-arylated acridinium-based catalysts with tunable photophysical properties. acs.org While direct photoalkylation of this compound is not specifically described, the general principles of light-induced C-H functionalization are applicable. mdpi.comnih.gov These reactions often proceed through radical intermediates generated via photoinduced electron transfer. The development of visible-light-mediated protocols for direct functionalization of related heterocyclic systems highlights the potential for similar transformations in benzo[a]acridines. mdpi.com

Potential Research Applications and Future Directions for 8,10,12 Trimethylbenzo a Acridine

Applications in Advanced Materials Science

The unique photophysical properties of the benzo[a]acridine core, enhanced by the presence of trimethyl substituents, make 8,10,12-trimethylbenzo[a]acridine a compelling candidate for various applications in materials science. Its rigid, planar structure and extended π-conjugated system are prerequisites for high fluorescence and efficient charge transport, properties that are highly sought after in the development of next-generation electronic and optical devices.

Development as Fluorescent Probes and Dyes

The intrinsic fluorescence of acridine (B1665455) derivatives has long been harnessed for various imaging and sensing applications. The specific substitution pattern in this compound can be expected to modulate its emission properties, potentially leading to the development of highly sensitive and selective fluorescent probes. These probes could be designed to detect specific analytes, such as metal ions, pH changes, or reactive oxygen species, by undergoing a measurable change in their fluorescence intensity or wavelength upon interaction. The design of such probes would involve the strategic incorporation of recognition moieties that can selectively bind to the target analyte, thereby triggering a photophysical response.

Exploration in Organic Light-Emitting Diodes (OLEDs) and other Electronic Devices

The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major focus of materials research. Benzo[a]acridine derivatives have shown promise as components in OLEDs. rsc.org The fusion of a naphthalene (B1677914) unit with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) core has been shown to weaken the electron-donating ability and increase the conjugation of the resulting molecule. rsc.org This modification has led to the synthesis of compounds exhibiting deep-blue emission and good thermal stability, which are desirable for high-definition displays. rsc.org

Furthermore, acridine-based materials can function as hole-transporting materials (HTMs) in phosphorescent OLEDs. mdpi.comresearchgate.net The design of small molecular hole-transporting type materials using dimethyl acridine substituted triphenylamine (B166846) and carbazole (B46965) cores has resulted in materials with high thermal decomposition temperatures and excellent device efficiencies. researchgate.net Specifically, a TPA-2ACR-based device demonstrated high current, power, and external quantum efficiencies, outperforming reference devices. researchgate.net The versatility of these materials, which can act as both hole transporters and hosts, makes them valuable for future OLED applications. mdpi.com

Device Component Material Type Key Findings Reference
EmitterFused Acridine-NaphthaleneDeep-blue emission, high color purity, good thermal stability. rsc.org
Hole-Transporting LayerDimethyl Acridine-Substituted Triphenylamine/CarbazoleHigh thermal stability, excellent hole-transporting properties, and device efficiencies. mdpi.comresearchgate.net

Design and Development of Chemical Probes for Biological Systems

The acridine scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting anticancer and antimicrobial properties. researchgate.netnih.gov This biological activity is often attributed to the ability of the planar acridine ring system to intercalate into DNA, disrupting cellular processes. researchgate.netnih.gov The methylation pattern of this compound could influence its binding affinity and selectivity for specific DNA sequences or other biological targets like topoisomerase enzymes. nih.govmdpi.com

The development of novel acridine derivatives as potential anticancer agents is an active area of research. For instance, a series of acridine N-acylhydrazone derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and II. mdpi.com These compounds have also been studied for their binding properties to DNA and human serum albumin. mdpi.com Such studies provide a foundation for designing this compound-based probes to investigate biological processes at the molecular level. These probes could be used for imaging, tracking, or quantifying specific biomolecules within living cells, offering insights into disease mechanisms and aiding in drug discovery.

Innovation in Catalysis and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Heterogeneous nanocatalysts have demonstrated exceptional efficiency in the synthesis of acridine derivatives. researchgate.net For example, sulfonic acid functionalized SBA-15 has been used as a nanoporous acid catalyst for the one-pot synthesis of benzo[c]acridine derivatives under solvent-free conditions. researchgate.net This method offers several advantages, including high yields, short reaction times, and the ability to recycle the catalyst without a significant loss in activity. researchgate.net

Future research could focus on utilizing this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen atom within the acridine ring can coordinate to metal centers, and the extended aromatic system can be functionalized to create specific catalytic pockets. The development of catalytic systems based on this scaffold could lead to novel and sustainable methods for a variety of organic transformations.

Computational Design and Predictive Modeling for Novel Benzo[a]acridine Derivatives

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before their synthesis. By employing methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers can gain insights into the electronic structure, photophysical properties, and potential reactivity of this compound and its hypothetical derivatives.

These computational models can guide the rational design of new molecules with tailored properties. For example, by systematically varying the substituents on the benzo[a]acridine core, it is possible to predict how these changes will affect the emission wavelength, quantum yield, or charge transport characteristics. This in-silico screening approach can significantly accelerate the discovery of new materials for OLEDs, fluorescent probes, or other applications, saving time and resources in the laboratory. Molecular dynamics simulations have also been used to study the interaction of acridine derivatives with biological targets, such as DNA, providing insights into their mechanism of action. nih.gov

Identification of Unexplored Reactivity and Structural Space for Future Investigation

The full chemical space of this compound and its derivatives remains largely unexplored. Future research should focus on systematically investigating its reactivity towards various reagents and reaction conditions. This could unveil novel synthetic transformations and lead to the creation of a diverse library of new benzo[a]acridine-based compounds.

Exploring different substitution patterns beyond the trimethylated core will also be crucial. The introduction of various functional groups at different positions on the aromatic scaffold could lead to materials and molecules with a wide range of properties. For instance, incorporating electron-donating or electron-withdrawing groups could fine-tune the electronic and optical properties for specific applications. The synthesis and characterization of these novel derivatives will undoubtedly expand the potential applications of the benzo[a]acridine scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.